N-(3-fluoro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5OS2/c1-14-6-7-17(10-18(14)24)27-19(30)12-31-22-20-21(25-13-26-22)28-23(32-20)29-9-8-15-4-2-3-5-16(15)11-29/h2-7,10,13H,8-9,11-12H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYYQZPKHAPYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tetrahydroisoquinoline moiety: This step may involve nucleophilic substitution or other suitable reactions.
Attachment of the fluorinated aromatic ring: This can be done through electrophilic aromatic substitution or other methods.
Final assembly of the compound: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods for this compound would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound’s reactivity makes it useful for probing chemical interactions in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapy.
Comparison with Similar Compounds
(a) N-(un/substituted-phenyl)propanamides ()
Compounds such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides share a sulfanyl-acetamide backbone but differ in their heterocyclic cores (oxadiazole vs. thiazolo[4,5-d]pyrimidine) and substituents. For example:
- Substituents on the phenyl ring (e.g., electron-withdrawing fluoro vs. methyl groups) influence solubility and target affinity. The 3-fluoro-4-methyl group in the target compound may offer superior lipophilicity over simpler phenyl derivatives .
(b) FDA-Reviewed Pyridopyrimidine Derivative ()
The equimolecular combination described in features a pyrido[4,3-d]pyrimidine core with iodine and cyclopropyl substituents.
- Key Differences: The iodine atom in the FDA-reviewed compound increases molecular weight (693.53 g/mol for the solvate) and may enhance halogen bonding. In contrast, the target compound’s fluorine atom provides a smaller, electronegative substituent. The DMSO solvate in highlights formulation strategies for solubility, whereas the target compound’s tetrahydroisoquinoline moiety may bypass such requirements .
Pesticide Chemicals with Acetamide/Sulfonamide Moieties ()
- Key Insights :
- Heterocycle Impact : Thiazolo/triazolopyrimidines (target compound, flumetsulam) are structurally distinct from oxazolidinyl (oxadixyl) or pyridopyrimidine cores, leading to divergent applications (pharmaceutical vs. agricultural).
- Substituent Effects : Fluorine and methyl groups in the target compound may optimize pharmacokinetics for human use, whereas difluoro (flumetsulam) or dimethyl (oxadixyl) groups enhance pesticidal activity through soil persistence .
Biological Activity
Molecular Formula
The molecular formula of the compound is , indicating the presence of fluorine, nitrogen, sulfur, and carbon atoms that contribute to its biological activity.
Structural Representation
The compound features a thiazolo-pyrimidine core attached to a tetrahydroisoquinoline moiety , which enhances its pharmacological potential.
Research suggests that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiazolo-pyrimidine structure is believed to facilitate interactions with kinases and other proteins involved in cancer pathways.
Anticancer Activity
In vitro studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyrimidines have been reported to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
Some studies indicate that compounds featuring thiazole and pyrimidine rings possess antimicrobial activity. This compound may demonstrate efficacy against both Gram-positive and Gram-negative bacteria due to its unique structural characteristics.
Case Studies
- Antitumor Effects : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds inhibited the growth of various cancer cell lines, suggesting that N-(3-fluoro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide may exhibit comparable effects.
- Antimicrobial Activity : Research conducted on related thiazole derivatives indicated broad-spectrum antimicrobial activity. The compound's ability to disrupt bacterial cell membranes could be a mechanism for its antimicrobial effects.
Data Table of Biological Activities
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound’s synthesis involves multi-step reactions, including the formation of the thiazolo[4,5-d]pyrimidine core, introduction of the tetrahydroisoquinoline moiety, and sulfanyl acetamide coupling. Common challenges include low regioselectivity during heterocycle formation and instability of intermediates. To optimize yields:
- Use Pd/Cu catalysts for cross-coupling steps to enhance selectivity .
- Control temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) during cyclization to minimize side reactions .
- Monitor reaction progress via TLC or HPLC to isolate intermediates promptly .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR (1H/13C): Assign peaks for the fluorophenyl group (δ 6.8–7.2 ppm), tetrahydroisoquinoline protons (δ 3.1–4.0 ppm), and thiazole ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z ~495.2 for C23H20FN5OS2) and fragmentation patterns of the sulfanyl bridge .
- X-ray Crystallography: Resolve crystal structures to validate spatial arrangement of the thiazolo-pyrimidine and tetrahydroisoquinoline moieties .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of its substituents?
Methodological Answer:
- Analog Synthesis: Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3) groups to assess potency variations .
- In Vitro Assays: Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or calorimetry to quantify binding affinity .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Advanced: How should researchers address contradictory data between in vitro and in vivo efficacy studies for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies .
- Dose-Response Analysis: Replicate in vivo studies with adjusted dosing regimens to account for metabolic clearance .
- Mechanistic Studies: Use CRISPR-edited cell lines to validate target engagement in vivo .
Basic: What are the best practices for ensuring purity (>95%) during purification?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) for polar impurities .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for the acetamide group’s solubility .
- HPLC: Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) to isolate trace byproducts .
Advanced: What computational strategies can predict this compound’s metabolic pathways?
Methodological Answer:
- In Silico Tools: Use MetaSite or GLORYx to simulate Phase I/II metabolism, focusing on oxidation of the tetrahydroisoquinoline ring or sulfanyl cleavage .
- Density Functional Theory (DFT): Calculate activation energies for predicted metabolic reactions (e.g., CYP450-mediated oxidation) .
- Validation: Compare predictions with in vitro hepatocyte assays using LC-MS/MS .
Basic: How can researchers validate target selectivity in kinase inhibition assays?
Methodological Answer:
- Kinase Panel Screening: Test against a library of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- IC50 Determination: Use ATP-concentration-dependent assays to distinguish competitive vs. non-competitive inhibition .
- Crystallographic Analysis: Resolve co-crystal structures with kinases to confirm binding mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
